molecular formula C14H9ClN2O4 B5244600 5-[(5-Chloro-2-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(5-Chloro-2-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5244600
M. Wt: 304.68 g/mol
InChI Key: PKPYWLKKVCJXHF-UHFFFAOYSA-N
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Description

5-[(5-Chloro-2-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenyl ring and a diazinane trione core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Chloro-2-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. This can be achieved through halogenation reactions using reagents such as chlorine gas or N-chlorosuccinimide. The prop-2-ynoxy group is then introduced via an etherification reaction using propargyl alcohol and a suitable base like potassium carbonate.

The diazinane trione core is synthesized through a cyclization reaction involving urea and a suitable carbonyl compound under acidic or basic conditions. The final step involves the condensation of the chloro-substituted phenyl ring with the diazinane trione core under controlled conditions, typically using a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Chloro-2-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(5-Chloro-2-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(5-Chloro-2-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride: A related compound with similar structural features but different functional groups.

    5-Chloro-2-(naphthalenylvinyl)benzoxazols: Compounds with a similar chloro-substituted phenyl ring but different core structures.

Uniqueness

5-[(5-Chloro-2-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a chloro-substituted phenyl ring and a diazinane trione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c1-2-5-21-11-4-3-9(15)6-8(11)7-10-12(18)16-14(20)17-13(10)19/h1,3-4,6-7H,5H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPYWLKKVCJXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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